CB1 Receptor Antagonism: Patented Target Engagement vs. Inactive Scaffold Redundancy
The target compound is specifically indexed as 'Pyrazole derivative 5' (PMID26161824-Compound-15), a patented small-molecule cannabinoid 1 (CB1) receptor antagonist indicated for obesity [1]. In contrast, the closest commercially available regioisomer, 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol (CAS 1004644-22-7), has no known specific target annotation in authoritative biological databases. This patent-backed target engagement provides a unique, verifiable starting point for obesity-related research that generic analogs cannot offer.
| Evidence Dimension | Defined molecular target (CB1 receptor) with therapeutic indication (Obesity) |
|---|---|
| Target Compound Data | Annotated as CB1 antagonist; Indication: Obesity (ICD-11: 5B81); Patented [1] |
| Comparator Or Baseline | Regioisomer CAS 1004644-22-7: No target annotation in DrugMap or BindingDB |
| Quantified Difference | Qualitative: Defined mechanism vs. uncharacterized |
| Conditions | DrugMap/IDRB database annotation from patent review (PMID: 26161824) |
Why This Matters
A compound with a patented, database-annotated therapeutic target dramatically reduces target-identification risk in early-stage drug discovery compared to uncharacterized analogs.
- [1] DrugMap (IDRB). Drug Details: Pyrazole derivative 5 (DMDGSKH). Cannabinoid receptor 1 (CB1) antagonist. Indication: Obesity (ICD-11: 5B81). Patented. PMID26161824-Compound-15. View Source
